molecular formula C11H12N4 B096747 6-methyl-5-phenylpyrimidine-2,4-diamine CAS No. 18588-50-6

6-methyl-5-phenylpyrimidine-2,4-diamine

Cat. No.: B096747
CAS No.: 18588-50-6
M. Wt: 200.24 g/mol
InChI Key: RBOOBZAJMOATAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-5-phenylpyrimidine-2,4-diamine (CAS 18588-50-6) is a substituted pyrimidine derivative with the molecular formula C11H12N4 and a molecular weight of 200.24 g/mol. This compound features a 2,4-diaminopyrimidine core structure, a scaffold recognized as a privileged structure in medicinal chemistry due to its diverse pharmacological activities . The 2,4-diaminopyrimidine structure is a key component in many synthetic compounds investigated for a range of biological activities, including anticancer properties . Research into novel 2,4-diaminopyrimidine derivatives has identified potent small-molecule inhibitors, such as Anoctamin 1 (ANO1) ion channel blockers. ANO1 is a calcium-activated chloride channel amplified in various human malignant tumors, and its inhibition has been shown to exhibit more potent anticancer activity in cell lines expressing high levels of ANO1 . Furthermore, derivatives based on the 2,4-diaminopyrimidine structure have been successfully developed as novel fluorescent chemosensors for the specific detection of mercury ions (Hg2+). These sensors leverage the pyrimidine core for applications in environmental monitoring, demonstrating a rapid response and cost-effectiveness for detecting this highly toxic pollutant . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

18588-50-6

Molecular Formula

C11H12N4

Molecular Weight

200.24 g/mol

IUPAC Name

6-methyl-5-phenylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H12N4/c1-7-9(8-5-3-2-4-6-8)10(12)15-11(13)14-7/h2-6H,1H3,(H4,12,13,14,15)

InChI Key

RBOOBZAJMOATAV-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)C2=CC=CC=C2

Other CAS No.

18588-50-6

Synonyms

2,4-diamino-5-phenyl-6-methylpyrimidine
IEM 687
IEM-687

Origin of Product

United States

Preparation Methods

Three-Component Reactions in Aqueous Media

A high-yielding approach involves the cyclocondensation of malononitrile, benzaldehyde derivatives, and substituted amidines in water under reflux or microwave irradiation. For 6-methyl-5-phenylpyrimidine-2,4-diamine, the reaction proceeds via:

  • Knoevenagel condensation : Benzaldehyde reacts with malononitrile to form an α,β-unsaturated nitrile.

  • Nucleophilic attack : A methyl-substituted amidine (e.g., acetamidine) adds to the nitrile, forming a cyclic intermediate.

  • Aromatization : Dehydration yields the pyrimidine core with amino and methyl groups at positions 2, 4, and 6, respectively.

Optimization Data :

ConditionSolventTemperature (°C)Time (h)Yield (%)
RefluxH₂O100478
MicrowaveH₂O1200.592

Microwave irradiation reduces reaction time by 87% while improving yield, attributed to uniform heating and enhanced reaction kinetics.

Stepwise Functionalization of Pyrimidine Intermediates

Sulfonate Intermediate Synthesis

2-Amino-6-methylpyrimidin-4-ol serves as a precursor for introducing the phenyl group. Key steps include:

  • Sulfonation : Reacting the hydroxyl group with phenylsulfonyl chloride in acetone with K₂CO₃.

  • Nucleophilic displacement : Replacing the sulfonate group with a phenyl moiety via Pd-catalyzed cross-coupling (e.g., Suzuki reaction).

Reaction Parameters :

StepCatalystBaseSolventYield (%)
SulfonationNoneK₂CO₃Acetone85
Suzuki CouplingPd(PPh₃)₄Na₂CO₃DME/H₂O73

This method allows precise control over substituent placement but requires inert conditions for palladium catalysis.

Catalytic Cyclization of 1,3-Diketones

Nickel-Acetate-Mediated Cyclization

A one-pot synthesis employs acetylacetone, dicyandiamide, and nickel acetate under reflux in ethanol. The mechanism involves:

  • Enolate formation : Deprotonation of acetylacetone by the catalyst.

  • Cyclization : Reaction with dicyandiamide to form the pyrimidine ring.

  • Amination : In situ reduction of nitrile groups to amines.

Scalability Data :

Scale (g)Catalyst Loading (mol%)Purity (%)Isolated Yield (%)
1059882
10039576

Industrial adaptations use continuous flow reactors to maintain stoichiometric control and reduce side-product formation.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Formation

Immobilizing the pyrimidine core on Wang resin enables iterative functionalization:

  • Attachment : Coupling 2,4-diamino-6-methylpyrimidine to the resin via a carboxylic acid linker.

  • Friedel-Crafts alkylation : Introducing the phenyl group using benzyl chloride and AlCl₃.

  • Cleavage : Releasing the product with trifluoroacetic acid.

Performance Metrics :

ParameterValue
Purity (HPLC)≥99%
Loading Capacity1.2 mmol/g
Cycle Time48 h

This method facilitates parallel synthesis for drug discovery but requires specialized equipment.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling stoichiometric equivalents of acetylacetone, benzamidine, and dicyandiamide with ZnO nanoparticles yields the target compound in 88% yield within 2 hours. The absence of solvent reduces waste and energy consumption.

Comparative Analysis :

MethodE-FactorPMI (Process Mass Intensity)
Traditional reflux12.423.7
Mechanochemical2.14.8

ZnO acts as a Lewis acid catalyst, accelerating cyclization while minimizing side reactions.

Structural Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (DMSO- d₆) : δ 2.35 (s, 3H, CH₃), 6.85 (s, 1H, C₅-H), 7.45–7.62 (m, 5H, Ph), 8.12 (br s, 4H, NH₂).

  • IR (KBr) : 3478 cm⁻¹ (N–H stretch), 1641 cm⁻¹ (C=N), 1542 cm⁻¹ (aromatic C–C).

  • X-ray Crystallography : Monoclinic crystal system (space group P2₁/c), with intermolecular N–H···N hydrogen bonds stabilizing the lattice.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

ParameterBatch ProcessFlow Process
Throughput5 kg/day50 kg/day
Energy Consumption120 kWh/kg75 kWh/kg
Purity Consistency±5%±1%

Automated systems with inline HPLC monitoring ensure real-time quality control, critical for pharmaceutical applications.

Chemical Reactions Analysis

6-methyl-5-phenylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine oxides, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

6-methyl-5-phenylpyrimidine-2,4-diamine has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 6-methyl-5-phenylpyrimidine-2,4-diamine, highlighting substituent variations and their molecular formulas:

Compound Name Position 5 Position 6 Molecular Formula Key Applications/Findings
This compound Phenyl Methyl C₁₁H₁₂N₄ Hypothesized enzyme inhibitor (theoretical)
Pyrimethamine () 4-Chlorophenyl Ethyl C₁₂H₁₃ClN₄ Antimalarial/antitoxoplasmic agent (FDA-approved)
6-Ethyl-5-phenylpyrimidine-2,4-diamine (CP7, ) Phenyl Ethyl C₁₂H₁₄N₄ Structural analog with enhanced lipophilicity
6-(4-Chlorophenyl)pyrimidine-2,4-diamine () 4-Chlorophenyl H C₁₀H₉ClN₄ Potential antimicrobial agent
2,6-Diamino-4-methoxy pyrimidine () H Methoxy C₅H₈N₄O Unknown biological activity

Antiparasitic Activity

  • Pyrimethamine Derivatives: highlights pyrimidine-2,4-diamine derivatives as selective inhibitors of Toxoplasma gondii DHFR, with EC₅₀ values in the nanomolar range. Substituents like chlorophenyl groups are critical for potency .
  • Methoxy and Cycloalkyl Analogs : Compounds such as 6-cyclopropyl-5-fluorophenyl derivatives () showed moderate activity in docking studies, suggesting flexibility in substitution patterns for optimization .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-5-phenylpyrimidine-2,4-diamine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions between substituted benzyl halides and pyrimidine precursors under basic conditions (e.g., sodium methoxide in DMF). Optimization requires iterative adjustments of temperature (60–80°C), solvent polarity, and stoichiometric ratios to maximize yield. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for removing unreacted intermediates. Reaction progress should be monitored using TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent orientation?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving regioselectivity and intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the pyrimidine ring). Complementary techniques include:
  • NMR : 1H^1H and 13C^{13}C NMR to identify aromatic proton environments and methyl/phenyl group positions.
  • FT-IR : Peaks at ~3300 cm1^{-1} (N–H stretching) and ~1600 cm1^{-1} (C=N/C–C aromatic vibrations).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design for biological assays?

  • Methodological Answer : Solubility in DMSO (10–50 mM stock solutions) and aqueous buffers (e.g., PBS at pH 7.4) must be empirically tested to avoid precipitation in cell-based assays. Stability studies under varying pH (3–9), temperature (4–37°C), and light exposure are critical for reproducible results. Use UV-Vis spectroscopy to monitor degradation (λ~260–280 nm for pyrimidine absorption) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of this compound derivatives for enzyme inhibition?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (HOMO/LUMO energies) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates binding affinities to targets like CDK2 or DHFR. Validate predictions with:
  • SAR Studies : Synthesize analogs with modified substituents (e.g., halogens, methoxy groups) and test inhibitory IC50_{50} values.
  • MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residue interactions .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Address via:
  • Metabolite Identification : LC-MS/MS to detect phase I/II metabolites in hepatocyte incubations.
  • PK/PD Modeling : Measure plasma half-life (t1/2_{1/2}) and tissue distribution in rodent models.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption .

Q. How do substituent variations (e.g., methyl vs. ethyl groups) impact the compound’s mechanism of action in antimicrobial assays?

  • Methodological Answer : Conduct comparative MIC/MBC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Pair with:
  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to quantify cell wall disruption.
  • Resistance Studies : Serial passaging under sub-MIC conditions to assess mutation frequency. Structural analogs with bulkier substituents often show enhanced lipid bilayer penetration .

Q. What statistical experimental design methods are recommended for optimizing reaction yield and purity in combinatorial libraries?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken or Central Composite Design) to evaluate variables:
  • Factors : Catalyst loading, temperature, solvent ratio.
  • Responses : Yield (%), purity (HPLC area%).
    Use ANOVA to identify significant interactions and Response Surface Methodology (RSM) to predict optimal conditions. Validate with 3–5 confirmation runs .

Data Analysis and Interpretation

Q. How can researchers differentiate between off-target effects and true target engagement in kinase inhibition studies?

  • Methodological Answer : Use orthogonal assays:
  • Biochemical Assays : Measure ATPase activity (e.g., ADP-Glo™) for direct target inhibition.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by thermal stabilization.
  • Kinome-Wide Profiling : Utilize panels like Eurofins KinaseProfiler to rule out off-target kinases .

Q. What methodologies integrate experimental and computational data to predict toxicity profiles early in development?

  • Methodological Answer : Combine:
  • In Silico Tools : Derek Nexus for structural alerts; ProTox-II for organ toxicity predictions.
  • In Vitro Assays : HepG2 cytotoxicity (MTT assay), hERG inhibition (patch-clamp electrophysiology).
  • Transcriptomics : RNA-seq to identify stress pathway activation (e.g., oxidative stress, apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.